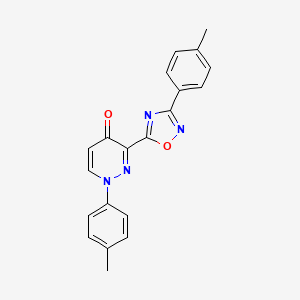
1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with various substituted aromatic compounds. The structure is confirmed through spectral data, including IR and NMR spectroscopy. For instance, the IR spectrum shows characteristic peaks corresponding to functional groups present in the compound, while NMR provides insights into the hydrogen environments within the molecule .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds similar to This compound have demonstrated significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : Induction of apoptosis through upregulation of p53 and activation of caspase 3 pathways .
The compound's ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II and MAPK pathways, has also been documented. This suggests that it may act similarly to established chemotherapeutic agents like doxorubicin .
Molecular Docking Studies
Molecular docking studies have shown that this compound can effectively bind to targets such as topoisomerase II and Pim-1 kinase. The binding interactions indicate a strong affinity that correlates with its biological activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related oxadiazole derivatives:
- Study on 5-(pyridin-4-yl)-N-p-tolyl-1,3,4-oxadiazol-2-amines : This study reported significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction .
- Evaluation of Novel Oxadiazole Derivatives : A series of derivatives were tested for their antiproliferative activity against HepG2 and MCF-7 cells. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .
Comparative Analysis
The following table summarizes the biological activities of various oxadiazole derivatives compared to This compound :
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis via caspase 3 |
| Compound B | HepG2 | 10.0 | Topoisomerase II inhibition |
| Target Compound | MCF-7 | 7.5 | Apoptosis via p53 activation |
特性
IUPAC Name |
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-3-7-15(8-4-13)19-21-20(26-23-19)18-17(25)11-12-24(22-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQUUOSAAGUEBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














